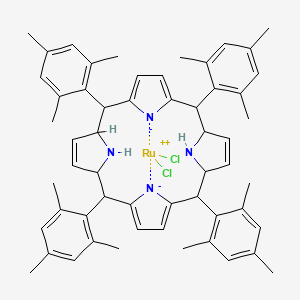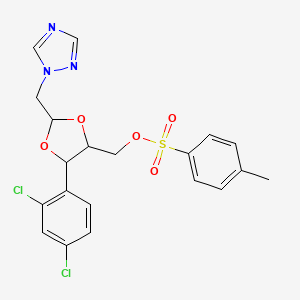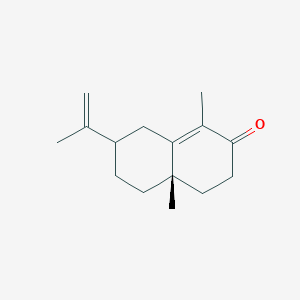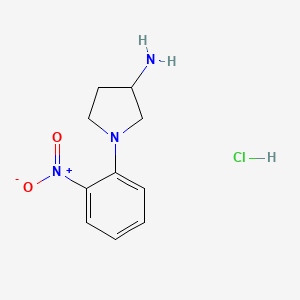
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a coordination compound that features a ruthenium ion coordinated to a porphyrin ligand Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
準備方法
The synthesis of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method involves the use of dichlororuthenium(IV) chloride and the porphyrin ligand in an inert atmosphere, often under reflux conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
化学反応の分析
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can act as a catalyst in the oxidation of alkenes to aldehydes using air or oxygen . The compound’s reactivity is influenced by the nature of the porphyrin ligand and the central ruthenium ion, which can participate in redox cycling.
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a catalyst for oxidation reactions, such as the oxidation of amides . In biology and medicine, porphyrin-based compounds are explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation . Additionally, the compound’s unique electronic properties make it a candidate for use in materials science, particularly in the development of sensors and electronic devices.
作用機序
The mechanism of action of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the ruthenium ion to the porphyrin ligand, which facilitates various catalytic processes. The ruthenium ion can undergo redox changes, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity in oxidation reactions .
類似化合物との比較
Similar compounds include other metalloporphyrins, such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin and iron(III) 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin . These compounds share the porphyrin ligand but differ in the central metal ion, which influences their reactivity and applications. Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the ruthenium ion, such as its ability to catalyze specific oxidation reactions.
特性
分子式 |
C56H62Cl2N4Ru |
|---|---|
分子量 |
963.1 g/mol |
IUPAC名 |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C56H62N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28,41,43,46,48,53-57,60H,1-12H3;2*1H;/q-2;;;+4/p-2 |
InChIキー |
SSZAMBPSGOTAST-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C.Cl[Ru+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)

![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)

![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)

